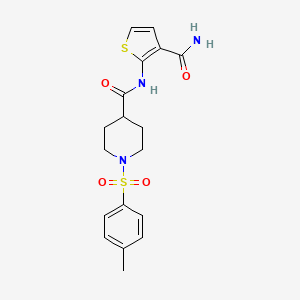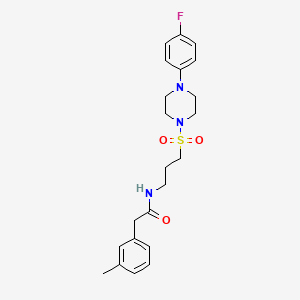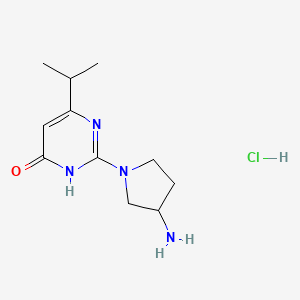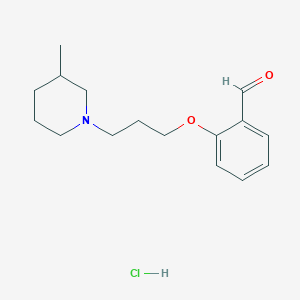
N-(3-carbamoylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials under specific conditions to afford substituted carboxamides. For instance, N-Carbamoylmethyl-N'-tosyl guanidine reacts with primary alkylamines to yield substituted carboxamides through a five-membered-ring intermediate, which is a rare example of an intermolecular transamidation reaction under mild conditions . Another synthesis approach involves refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone to produce N-((4-acetylphenyl)carbamothioyl)pivalamide . These methods highlight the versatility of carbamoyl derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of carbamoyl derivatives is often elucidated using spectroscopic techniques and single crystal X-ray diffraction studies. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined, revealing intramolecular hydrogen bonds and intermolecular interactions that contribute to structural stabilization . Similarly, the crystal structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide was characterized, showing that it crystallizes in the monoclinic crystal system . These studies are crucial for understanding the three-dimensional arrangement of atoms within these compounds.
Chemical Reactions Analysis
Carbamoyl derivatives participate in various chemical reactions, which can be leveraged to synthesize new compounds with potential biological activities. The intermolecular transamidation reaction mentioned earlier is an example of the chemical reactivity of these compounds . Additionally, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without using any catalysts showcases the reactivity of carbamoyl derivatives under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamoyl derivatives are influenced by their molecular structure. Spectroscopic characterization, such as 1H-NMR, 13C-NMR, and FT-IR, provides information about the functional groups present and their chemical environment . The Frontier molecular orbital analysis from density functional theory studies can predict the reactivity of these molecules by examining the HOMO/LUMO energy gap . Additionally, the antioxidant and anticancer activities of these compounds are evaluated through biological assays, indicating their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Radiosensitization and Cytotoxicity
One study explored the synthesis of nitrothiophene carboxamides with aminoalkyl side chains, evaluating their potential as radiosensitizers and selective cytotoxins. This research is significant for understanding the chemical basis of radiosensitization and developing therapies that could enhance the effectiveness of radiation therapy in cancer treatment (Threadgill et al., 1991).
Antibacterial Agents
Another study synthesized pyridonecarboxylic acids as antibacterial agents, exploring the structural activity relationships and their effectiveness against various bacteria. This work contributes to the ongoing search for new antibiotics amid rising antibiotic resistance (Egawa et al., 1984).
Androgen Receptor Antagonism
Research into N-arylpiperazine-1-carboxamide derivatives aimed to discover new nonsteroidal androgen receptor antagonists. These compounds have been evaluated for their potential in treating conditions like prostate cancer by inhibiting the androgen receptor (Kinoyama et al., 2005).
Synthesis and Evaluation of Organic Compounds
A study on the synthesis of chiral linear carboxamide derivatives incorporating peptide linkages highlights the innovative approaches to creating novel organic molecules with potential therapeutic applications. This research emphasizes the versatility of carboxamides in synthesizing complex organic compounds (Khalifa et al., 2014).
Crystal Structure Analysis
Detailed structural analysis of organic compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provides insights into molecular interactions and stability. This research aids in the rational design of molecules with desired properties for various applications (Polo-Cuadrado et al., 2021).
Wirkmechanismus
Target of Action
Compounds containing thiophene rings, such as this one, are often involved in organosulfur heterocyclic compound reactions .
Mode of Action
It’s worth noting that thiophene-containing compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that thiophene-containing compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It’s known that compounds involved in suzuki–miyaura (sm) cross-coupling reactions can lead to the formation of new carbon–carbon bonds , which can significantly alter the structure and function of the resulting molecules.
Action Environment
It’s known that the conditions of suzuki–miyaura (sm) cross-coupling reactions, which thiophene-containing compounds can participate in, are exceptionally mild and functional group tolerant .
Eigenschaften
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-2-4-14(5-3-12)27(24,25)21-9-6-13(7-10-21)17(23)20-18-15(16(19)22)8-11-26-18/h2-5,8,11,13H,6-7,9-10H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCUKXOIIUBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)



![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
